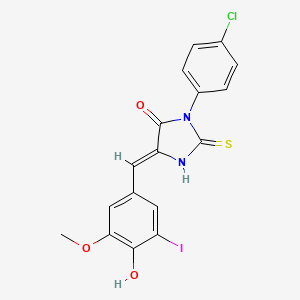
3-(4-chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-4-imidazolidinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the given chemical involves multi-step reactions, starting from basic precursors to the final complex structures. The general approach may include cyclocondensation, S-alkylation, and the formation of Schiff bases followed by cyclization reactions. These methods allow for the introduction of various substituents, enabling the exploration of structure-activity relationships ((Ganesh Samala et al., 2014), (N. Khalifa et al., 2015)).
Molecular Structure Analysis
The molecular structure of similar compounds reveals that they might adopt specific conformations based on their substituents, which can affect their biological activity. The stereochemistry and the electronic distribution within the molecule are crucial for its interaction with biological targets. Advanced techniques like NMR, IR, and X-ray crystallography are typically employed to elucidate these structures and their properties (A. Rivera et al., 2013).
Chemical Reactions and Properties
Compounds of this class undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and condensation reactions. These reactions can significantly alter the chemical and biological properties of the compound, enabling the synthesis of derivatives with enhanced activity or reduced toxicity. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups, affecting the compound's interaction with enzymes or receptors (M. El-Gaby et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for the compound's application in scientific research. These properties are influenced by the compound's molecular structure and can affect its usability in experimental setups. Solubility in various solvents, for instance, determines the compound's suitability for biological assays or chemical reactions (M. Sherif et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are crucial for understanding how the compound behaves in biological systems or during synthesis processes. These properties are determined by the functional groups present in the molecule and their interaction with the surrounding environment. Studies on analogs have shown that modifications to the chemical structure can lead to significant changes in these properties, affecting the compound's biological activity and potential applications (D. Sunil et al., 2014).
Applications De Recherche Scientifique
Synthesis and Characterization
The compound is involved in the synthesis and characterization of various S-alkylated and Mannich bases carrying the 2-thioxoimidazolidin-4-one moiety. These compounds are synthesized through reactions with halogenated acyclic hydrocarbons and a three-component Mannich reaction (MCR), characterized by IR, NMR, mass spectral data, and elemental analysis (Khalifa et al., 2015).
Antibacterial and Anticancer Properties
Research on derivatives of thiazole and 2-thioxoimidazolidinone has demonstrated their antibacterial and anticancer properties. These compounds were synthesized through cyclization processes and characterized by EI-MS and NMR spectroscopy, with studies highlighting their antimicrobial and anticancer activities (Sherif et al., 2013).
Antimicrobial Activity
Rhodanine-3-acetic acid derivatives, structurally related to 3-(4-chlorophenyl)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-4-imidazolidinone, have been synthesized and shown to exhibit antimicrobial activity against a panel of bacteria, mycobacteria, and fungi. Some derivatives have demonstrated significant activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).
Lipase and α-Glucosidase Inhibition
Studies have also been conducted on novel heterocyclic compounds derived from 3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone for their lipase and α-glucosidase inhibitory activities. These investigations provide insights into the compound's potential applications in treating diseases related to these enzymes (Bekircan et al., 2015).
Structure-Activity Relationship and Mechanism of Action
Further research includes the synthesis and evaluation of analogues for establishing structure-activity relationships and understanding the mechanism of action against diseases such as tuberculosis. This involves comprehensive studies on synthesized compounds for their in vitro activities and potential cytotoxicity (Samala et al., 2014).
Propriétés
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClIN2O3S/c1-24-14-8-9(6-12(19)15(14)22)7-13-16(23)21(17(25)20-13)11-4-2-10(18)3-5-11/h2-8,22H,1H3,(H,20,25)/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHCNZMZPXKKCC-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClIN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4631668.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)
![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4631691.png)
![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4631693.png)
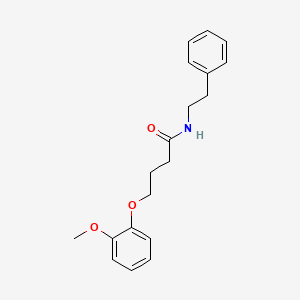
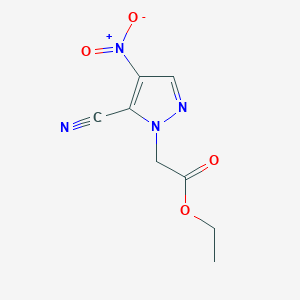
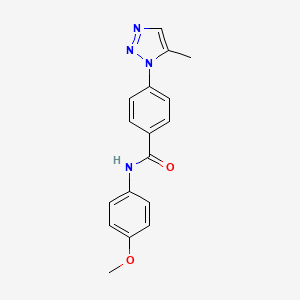
![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)
![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)
![7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631721.png)
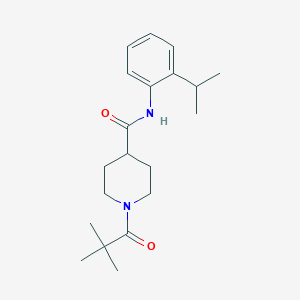
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4631755.png)